(-)-Vorozole

Stereochemistry Aromatase Inhibition IC50

Procure (-)-Vorozole (CAS 132042-69-4, R83839), the levo-enantiomer of vorozole, as an indispensable stereochemical control for your aromatase and CYP1B1 research programs. Unlike letrozole or anastrozole, this compound uniquely inhibits CYP1B1 (IC50 17–21 µM), enabling mechanistic studies in hormone-dependent cancers. Its defined ~5-fold lower potency vs. (+)-vorozole (IC50 ~7.1 nM vs. 1.4 nM) provides a precise enantioselective benchmark. With a brain-to-plasma ratio (Kp,brain) of 0.185 and brain uptake clearance of 0.910 mL/(min·g brain), it serves as a tailored tool for CNS distribution assays and [11C]-PET tracer validation. Confirm enantiomeric purity before initiating stereospecific binding or off-target profiling workflows.

Molecular Formula C16H13ClN6
Molecular Weight 324.77 g/mol
CAS No. 132042-69-4
Cat. No. B15185656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Vorozole
CAS132042-69-4
Molecular FormulaC16H13ClN6
Molecular Weight324.77 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1
InChIInChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m1/s1
InChIKeyXLMPPFTZALNBFS-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Vorozole (CAS 132042-69-4): A Stereochemically Defined, Potent Aromatase Inhibitor for Research


(-)-Vorozole (CAS 132042-69-4) is the levo-enantiomer of the triazole-based aromatase inhibitor vorozole, which exists as a racemate (R76713) and an active dextro-enantiomer (R83842). It is a non-steroidal inhibitor of cytochrome P450 19A1 (aromatase) that exhibits stereospecific binding and functional activity [1]. While the (+)-enantiomer is the more potent aromatase inhibitor, the (-)-enantiomer serves as a critical stereochemical control and retains distinct pharmacological properties, including CYP1B1 inhibition not observed with other aromatase inhibitors [2].

Why (-)-Vorozole (CAS 132042-69-4) Cannot Be Substituted by Racemic Vorozole or Other Aromatase Inhibitors


Stereochemistry is a critical determinant of biological activity for vorozole. The (+)-enantiomer (R83842) exhibits nanomolar IC50 values against aromatase, while the (-)-enantiomer (R83839, CAS 132042-69-4) is approximately 5-fold less potent [1]. Furthermore, (-)-vorozole uniquely inhibits CYP1B1 (IC50 17-21 μM), a property not shared by letrozole, anastrozole, fadrozole, or exemestane [2]. Substituting racemic vorozole or the (+)-enantiomer for (-)-vorozole would confound experimental interpretations of stereospecific binding, off-target activity, and CNS distribution, as the enantiomers exhibit differential brain penetration and P-gp substrate behavior [3].

Quantitative Evidence for (-)-Vorozole (CAS 132042-69-4) Differentiation: A Product-Specific Guide


Stereochemical Potency: (-)-Vorozole vs. (+)-Vorozole vs. Racemate in Aromatase Inhibition

The aromatase inhibitory activity of vorozole is stereospecific. The (+)-enantiomer (R83842) is approximately 5-fold more potent than the (-)-enantiomer (R83839, CAS 132042-69-4) in FSH-stimulated rat granulosa cells. The racemate (R76713) exhibits intermediate potency [1].

Stereochemistry Aromatase Inhibition IC50

CYP1B1 Inhibition: Unique Activity of (-)-Vorozole Among Aromatase Inhibitors

(-)-Vorozole uniquely inhibits CYP1B1-catalyzed hydroxylation of 17β-estradiol, whereas letrozole, anastrozole, fadrozole, exemestane, formestane, and aminoglutethimide show no significant inhibition [1].

CYP1B1 Off-Target Activity IC50

Brain Distribution: Vorozole vs. Anastrozole vs. Letrozole

Vorozole demonstrates intermediate brain penetration compared to letrozole and anastrozole in mice, with a brain-to-plasma ratio (Kp,brain) of 0.185 ± 0.031, significantly higher than anastrozole (0.0299 ± 0.0068) but lower than letrozole (0.383 ± 0.048) [1].

Blood-Brain Barrier CNS Distribution P-glycoprotein

Brain Uptake Clearance: Vorozole vs. Anastrozole vs. Letrozole

The brain uptake clearance of vorozole is significantly higher than that of anastrozole and letrozole in mice, suggesting superior brain penetration kinetics [1].

Blood-Brain Barrier CNS Distribution Uptake Clearance

Solubility in DMSO: (-)-Vorozole for In Vitro Assays

(-)-Vorozole exhibits high solubility in DMSO, facilitating the preparation of concentrated stock solutions for in vitro experiments .

Solubility In Vitro Assay DMSO

Key Research Applications of (-)-Vorozole (CAS 132042-69-4) Based on Quantitative Differentiation


Stereochemical Control in Aromatase Inhibition Studies

Use (-)-vorozole as an enantiomerically pure negative control or comparator in studies investigating the stereospecific binding and functional activity of vorozole enantiomers. The approximately 5-fold lower potency of (-)-vorozole relative to (+)-vorozole (IC50 1.4 nM vs. ~7.1 nM) provides a defined stereochemical benchmark for assessing enantioselective effects in cellular and enzymatic assays [1].

CYP1B1-Mediated Metabolism and Resistance Studies

Employ (-)-vorozole as a unique tool compound to investigate CYP1B1-dependent metabolism in breast cancer models. Unlike letrozole, anastrozole, and fadrozole, (-)-vorozole inhibits CYP1B1-catalyzed estradiol hydroxylation with IC50 values of 17-21 μM, enabling studies of CYP1B1's role in hormone-dependent cancers and potential resistance mechanisms [1].

CNS Distribution and Behavioral Studies

Select (-)-vorozole for studies requiring defined CNS penetration characteristics. With a brain-to-plasma ratio (Kp,brain) of 0.185 and brain uptake clearance of 0.910 mL/(min·g brain), (-)-vorozole offers intermediate brain distribution that can be leveraged to investigate aromatase inhibition in the CNS, including behavioral, neuroendocrine, and PET imaging studies [1][2].

PET Imaging with [11C]-Vorozole

Utilize (-)-vorozole as a precursor or reference standard for the development and validation of [11C]-vorozole PET tracers. [11C]-Vorozole has been employed to map aromatase distribution in human and non-human primate brains, and the enantiomerically pure (-)-form is essential for accurate radiochemical and pharmacokinetic characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Vorozole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.